molecular formula C8H6F4O B1402154 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene CAS No. 1404195-07-8

1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene

Cat. No. B1402154
CAS RN: 1404195-07-8
M. Wt: 194.13 g/mol
InChI Key: XIIXVBDZRDONOX-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene, or 1-DFM-2,3-DFM-4-MB, is a fluorinated aromatic compound with a wide range of applications in scientific research. It is used as a starting material in organic synthesis, as an analytical reagent, and as a substrate for enzymatic reactions. 1-DFM-2,3-DFM-4-MB is a colorless liquid with a boiling point of 98°C and a melting point of -7°C. It is soluble in various organic solvents and is relatively stable in air.

Scientific Research Applications

  • Synthesis of Perfluoro-1,4-benzoquinones and Polyfluoro-1,4-naphthoquinone
    • The process of anodic oxidation of polyfluorinated benzene has been explored as a novel method for the synthesis of Perfluoro-1,4-benzoquinones and Polyfluoro-1,4-naphthoquinone. These compounds hold significance in pharmaceuticals, electronics, and surfactant manufacturing due to the unique properties imparted by fluorine atoms (Nishiguchi et al., 2008).

Material Science and Polymer Research

Fluorinated compounds like 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene are integral in material science and polymer research due to their exceptional properties such as low dielectric constants and high thermal stability.

  • Development of Fluorine-containing Polyethers

    • Research has shown the synthesis of highly fluorinated monomers leading to the creation of soluble, hydrophobic, low dielectric polyethers with moderate thermal stability. This is particularly relevant in the field of electronic materials where such properties are crucial (Fitch et al., 2003).
  • Synthesis of Fluorine-containing Ligands and Coordination Networks

    • The synthesis of fluorine-containing ligands for forming coordination networks with various metals like AgNO3, Co(ClO4)2 x 6 H2O, and Cd(NO3)2 x 4 H2O has been documented. This illustrates the utility of fluorinated compounds in forming complex structures with potential applications in catalysis, molecular recognition, or material sciences (Gao et al., 2006).

Fluorine Chemistry and Novel Reactions

The presence of fluorine in organic molecules often leads to unique reactivity patterns due to the element's electronegativity and small size, enabling the development of novel synthetic methods and materials.

  • Facilitation of Unique Synthetic Routes
    • The use of fluorinated compounds in facilitating unique synthetic routes, such as the synthesis of novel fluorinated heterocycles, highlights the role of such compounds in expanding the toolkit of synthetic chemistry (Filyakova et al., 2014).
  • Radical Reactions in Synthesis
    • The involvement of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers in radical reactions showcases the unique chemical behavior of fluorinated compounds in synthesis pathways, leading to the creation of new molecules with potential industrial applications (Kondratov et al., 2015).

properties

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-4-2-3-5(13-8(11)12)7(10)6(4)9/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIXVBDZRDONOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224102
Record name Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1404195-07-8
Record name Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404195-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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